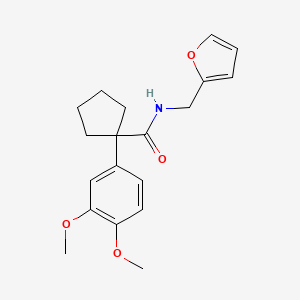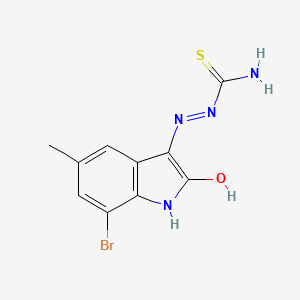
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated.
科学的研究の応用
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone has been studied for its potential applications in scientific research. One area of interest is its potential as an antitumor agent. Studies have shown that this compound has cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that this compound has activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, studies have suggested that this compound may act by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound has interesting biochemical and physiological effects. For example, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
実験室実験の利点と制限
One advantage of using 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its cytotoxic activity against cancer cells. This makes it a potentially useful compound for studying the mechanisms of cancer cell death. Additionally, the antimicrobial activity of this compound makes it a potentially useful compound for studying the mechanisms of bacterial cell death. One limitation of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose-response studies are necessary to determine the optimal concentration for use in experiments.
将来の方向性
There are several future directions for the study of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of interest is the development of derivatives of this compound with improved cytotoxic and antimicrobial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases.
合成法
The synthesis of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 7-bromo-5-methyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
特性
IUPAC Name |
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXSPGICKJYLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=S)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)
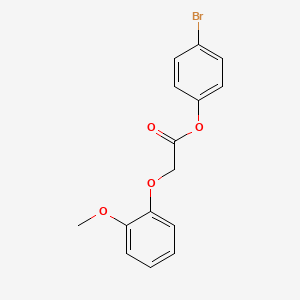
![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
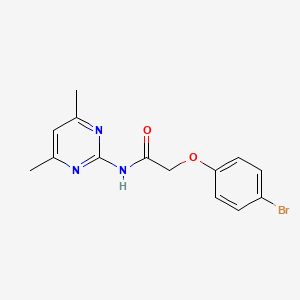
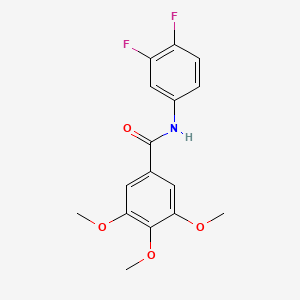
![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)

